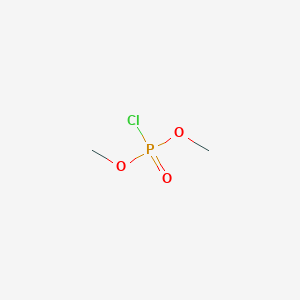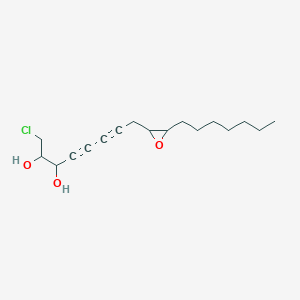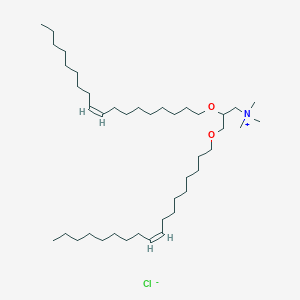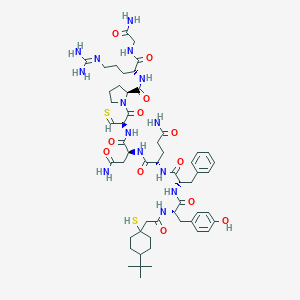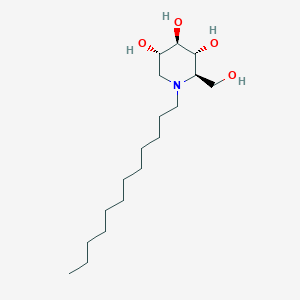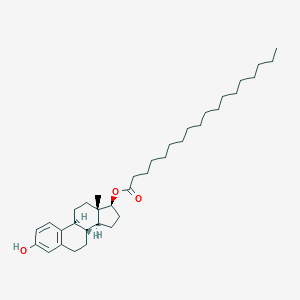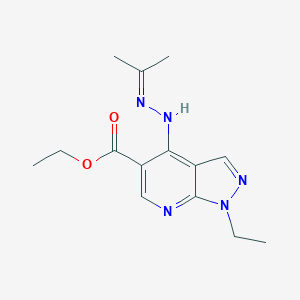![molecular formula C11H18N2O B043779 1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one CAS No. 123366-49-4](/img/structure/B43779.png)
1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heterocyclic chemistry is a significant branch of organic chemistry, focusing on the synthesis and application of heterocycles. Compounds like 1,8-Dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one are of interest due to their unique structures and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
Research by Kakehi et al. (1995) discusses the preparation of nitrogen-bridged heterocycles, providing a context for the synthetic approaches that might be applicable to compounds like 1,8-Dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one. The synthesis involves reactions of thiocarbonylmethylides with dimethyl acetylenedicarboxylate, which could offer insights into similar synthetic strategies (Kakehi, Ito, & Fujita, 1995).
Molecular Structure Analysis
The study by Yang et al. (2011) on the crystal structure of a related compound showcases the importance of X-ray crystallography in determining the molecular structure of complex heterocycles, which is crucial for understanding the three-dimensional conformation and reactivity of these molecules (Yang, Sun, & Zhu, 2011).
Chemical Reactions and Properties
The work of Shieh et al. (2001) on the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methylation reactions highlights the reactivity of nitrogen-containing bicyclic structures with dimethyl carbonate under mild conditions, demonstrating the versatility of these compounds in synthetic chemistry (Shieh, Dell, & Repič, 2001).
Physical Properties Analysis
Studies on similar compounds often include analyses of physical properties such as melting points, boiling points, solubility, and crystal structure. These properties are crucial for understanding the stability and applicability of the compounds in various environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for the application of these compounds in synthetic routes. For instance, the reactivity of the compound in nucleophilic catalysis as discussed by Shieh et al. (2002), shows the potential for esterification reactions, which is a critical aspect of chemical synthesis (Shieh, Dell, & Repič, 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Structural Insights
Polycyclic Compound Derivation : Research demonstrates the synthesis of complex polycyclic compounds, such as the derivation of two polycyclic compounds via a Diels-Alder reaction, illustrating the versatility of cycloaddition reactions in forming densely packed molecular structures with potential applications in materials science and catalysis (J. Zukerman-Schpector et al., 2001).
Epoxy Compound Formation : Studies on the synthesis of 1,7-epoxycyclononanes and 1,8-epoxycyclodecanes through β-fragmentation reactions using lead tetraacetate and iodine from a precursor compound highlight innovative approaches to creating cyclic epoxy systems. These methods offer pathways to new materials with unique chemical and physical properties (Á. Montaña & S. Ponzano, 2006).
N-substituted Derivatives Synthesis : The synthesis of N-substituted derivatives of azatricyclo undecane compounds and their screening for cytotoxic activity against human cancer cell lines demonstrates the potential pharmaceutical applications of such structures. This research contributes to the development of new chemotherapeutic agents (J. Kossakowski & Bożena Kuran, 2008).
Applications in Catalysis and Organic Synthesis
- Catalytic Applications : The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in the methylation of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions and enhanced by microwave irradiation illustrates the potential of nitrogen-containing polycyclic compounds in facilitating organic transformations. This research underscores the importance of such compounds in green chemistry and sustainable synthesis strategies (W. Shieh et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-10-5-12-3-4-13(6-10)8-11(2,7-12)9(10)14/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDACAGJHXCPJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CCN(C1)CC(C3)(C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338204 |
Source


|
| Record name | 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one | |
CAS RN |
123366-49-4 |
Source


|
| Record name | 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

